Cimetidine sulfoxide

Description

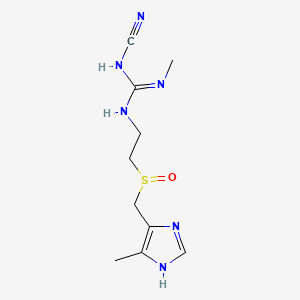

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJLJLYVNQFCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969219 | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54237-72-8, 151258-41-2, 151258-42-3 | |

| Record name | Cimetidine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimetidine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMETIDINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Landscape of Cimetidine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to cimetidine sulfoxide, the primary metabolite of the histamine H2-receptor antagonist, cimetidine.

Introduction: Cimetidine and its Primary Metabolite

Cimetidine, marketed under the brand name Tagamet among others, was a revolutionary drug in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3] It functions by competitively inhibiting the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion.[1][2] Cimetidine is metabolized in the liver to several compounds, with this compound being the major metabolite, accounting for approximately 10-15% of the total elimination of the parent drug. Understanding the chemical nature of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of cimetidine.

Chemical Structure of this compound

The chemical structure of this compound is derived from the oxidation of the sulfur atom in the thioether side chain of cimetidine. This transformation introduces a sulfoxide functional group.

The IUPAC name for this compound is 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine .

The key structural features include:

-

An imidazole ring, substituted with a methyl group.

-

A sulfinylethyl side chain attached to the imidazole ring.

-

A cyanoguanidine moiety at the terminus of the side chain.

The introduction of the oxygen atom at the sulfur creates a chiral center, meaning this compound can exist as two enantiomers, (+)-cimetidine S-oxide and (-)-cimetidine S-oxide.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C10H16N6OS | |

| Molecular Weight | 268.34 g/mol | |

| CAS Number | 54237-72-8 | |

| Appearance | White to off-white solid | |

| SMILES | CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |

| Computed XLogP3 | -1.1 | |

| Solubility | Soluble in water to 100 mM. Soluble in DMSO at 83.33 mg/mL with heating. | |

| UV Detection Wavelength | 229 nm (for HPLC analysis) |

Metabolism of Cimetidine

Cimetidine is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway involves the oxidation of the thioether side chain to form this compound.

Caption: Metabolic conversion of cimetidine to this compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not detailed in the search results, several analytical methods for its quantification have been described.

High-Performance Liquid Chromatography (HPLC) for Serum Analysis

A method for the simultaneous determination of cimetidine and this compound in serum has been developed.

Methodology:

-

Sample Preparation: Solid-phase extraction of 0.5 mL of serum using a Bond Elut C18 analytical column.

-

Internal Standard: Ornidazole.

-

Chromatography: High-performance liquid chromatography.

-

Detection: UV detection at 229 nm.

-

Linearity: The method demonstrated linearity up to 10 mg/L for cimetidine and 7.5 mg/L for this compound.

-

Recovery: Absolute recoveries were reported to be between 93% and 104% for this compound.

The following diagram illustrates the general workflow for this analytical procedure.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cimetidine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine sulfoxide is the primary metabolite of cimetidine, a well-known histamine H2-receptor antagonist. Understanding its physicochemical properties and biological activity is crucial for a comprehensive assessment of cimetidine's overall pharmacological and toxicological profile. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, methods for its analysis, and its metabolic context.

Introduction

Cimetidine, the first histamine H2-receptor antagonist to be introduced, revolutionized the treatment of peptic ulcers and related gastrointestinal disorders.[1] Its metabolism in the liver primarily involves oxidation of the sulfur atom in the side chain to form this compound.[2] This biotransformation is mainly carried out by the cytochrome P450 (CYP) family of enzymes.[3][4] As the main metabolite, this compound's properties and disposition are of significant interest in drug development and clinical pharmacology. This guide summarizes the current state of knowledge regarding its physical and chemical properties, supported by experimental data and methodologies.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While extensive data is available for the parent drug, cimetidine, specific experimental data for its sulfoxide metabolite is more limited.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆N₆OS | |

| Molecular Weight | 268.34 g/mol | |

| CAS Number | 54237-72-8 | |

| Appearance | White to off-white solid | |

| Melting Point | >180 °C (decomposes) for the dihydrochloride salt | |

| Solubility | Soluble in water to 100 mM. Soluble in Dimethyl Sulfoxide (DMSO). | |

| pKa (Predicted) | Strongest Acidic: 13.38, Strongest Basic: 6.91 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following represents typical analytical approaches used for its characterization, often in conjunction with its parent compound, cimetidine.

Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of cimetidine and its metabolites in biological matrices. Electron ionization (EI) mass spectra are available for cimetidine. For this compound, analytical methods typically rely on High-Performance Liquid Chromatography coupled with mass spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While predicted ¹H and ¹³C NMR spectra for cimetidine are available in databases, detailed experimental NMR data specifically for this compound are not readily found in the public domain.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify functional groups within the molecule. While specific IR spectra for this compound are not widely available, data for the parent compound, cimetidine, has been reported.

Experimental Protocols

Synthesis of this compound

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the separation and quantification of cimetidine and this compound in various matrices, including pharmaceutical formulations and biological fluids.

Principle: Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Typical Protocol Outline:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both cimetidine and this compound exhibit significant absorbance (e.g., 229 nm).

-

Sample Preparation: For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction is typically performed to remove interfering substances.

-

Quantification: An internal standard is often used to improve accuracy and precision. Calibration curves are generated using standards of known concentrations.

Biological Context and Visualization

Metabolic Pathway of Cimetidine

Cimetidine is metabolized in the liver primarily by cytochrome P450 enzymes to form this compound. This is the major metabolic pathway.

References

Cimetidine Sulfoxide: A Comprehensive Technical Guide on its Role as a Primary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a histamine H2-receptor antagonist, undergoes significant metabolism in the body, with cimetidine sulfoxide being its primary metabolite. This technical guide provides an in-depth overview of the formation of this compound, the enzymes involved in its biotransformation, and its pharmacokinetic profile. Detailed experimental protocols for the analysis of cimetidine and its primary metabolite in biological matrices, as well as methods for in vitro metabolism studies, are presented. Furthermore, this guide includes quantitative data on the metabolism and disposition of cimetidine and this compound, summarized in structured tables for ease of comparison. Visual diagrams of the metabolic pathway and a representative experimental workflow are also provided to facilitate a comprehensive understanding of the core concepts.

Introduction

Cimetidine is a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease. Its therapeutic efficacy and potential for drug-drug interactions are influenced by its metabolic fate. The principal route of cimetidine metabolism is the S-oxidation of the thioether side chain, leading to the formation of this compound.[1] This biotransformation is a critical determinant of cimetidine's clearance and overall pharmacokinetic profile. Understanding the intricacies of this compound formation is paramount for drug development professionals and researchers in predicting drug interactions and ensuring patient safety.

Metabolic Pathway of Cimetidine to this compound

The conversion of cimetidine to this compound is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3), with a minor contribution from cytochrome P450 (CYP) enzymes.[2] FMO3 is a key enzyme in the metabolism of various xenobiotics containing nitrogen, sulfur, or phosphorus atoms. The sulfoxidation reaction introduces an oxygen atom to the sulfur atom of the cimetidine molecule, increasing its polarity and facilitating its excretion from the body.

References

In Vitro Formation of Cimetidine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro formation of cimetidine sulfoxide, the primary metabolite of the H2 receptor antagonist cimetidine. Understanding this metabolic pathway is crucial for drug development, particularly in predicting drug-drug interactions and characterizing the pharmacokinetic profile of cimetidine. This document details the enzymatic pathways involved, presents available quantitative data, and provides comprehensive experimental protocols for studying this biotransformation in a laboratory setting.

Introduction

Cimetidine, a widely used medication for treating conditions related to gastric acid, undergoes metabolism in the liver, leading to the formation of several metabolites. The most significant of these is this compound. The in vitro study of this metabolic process is essential for elucidating the enzymes responsible, their kinetic properties, and potential interactions with other xenobiotics.

Enzymatic Pathways of Cimetidine Sulfoxidation

The conversion of cimetidine to this compound is primarily catalyzed by the Flavin-containing monooxygenase (FMO) system, with a minor contribution from the Cytochrome P450 (CYP) superfamily of enzymes.

Flavin-Containing Monooxygenase 3 (FMO3)

In humans, the principal enzyme responsible for the S-oxidation of cimetidine is Flavin-containing monooxygenase 3 (FMO3)[1]. FMO3 is a key enzyme in the metabolism of various nitrogen- and sulfur-containing xenobiotics. The sulfoxidation of cimetidine by FMO3 is an important pathway to consider in pharmacogenetic studies, as polymorphisms in the FMO3 gene can lead to variations in drug metabolism.

Cytochrome P450 (CYP) Enzymes

While FMO3 is the major contributor, some studies suggest a minor role for Cytochrome P450 enzymes in cimetidine sulfoxidation. In human liver microsomes, CYP-dependent sulfoxidation has been estimated to account for no more than 40% of the total oxidation[1]. However, cimetidine is also a known inhibitor of several CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which is a critical consideration in drug-drug interaction studies[2].

The metabolic pathway can be visualized as follows:

Quantitative Data

| Parameter | Value | Enzyme Source | Reference |

| This compound Formation Rate | |||

| Formation Rate | 1.1 nmol/min/mg microsomal protein | Rat Liver Microsomes | [1] |

| Inhibition Constants (Ki) of Cimetidine on CYP Enzymes | |||

| Ki for Acetaminophen Oxidation | 130 +/- 16 µM | Human Liver Microsomes | [3] |

| Ki for Glibenclamide Metabolism | 11.6 µM | Human Liver Microsomes |

Experimental Protocols

The following are detailed methodologies for conducting in vitro studies on this compound formation.

Experiment 1: Cimetidine Sulfoxidation using Human Liver Microsomes

This protocol outlines the procedure for measuring the formation of this compound in a pooled human liver microsomal (HLM) preparation.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Cimetidine

-

This compound standard

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV detector

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 0.1 M potassium phosphate buffer (pH 7.4), HLMs (final concentration 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add cimetidine (at various concentrations, e.g., 1-1000 µM) to initiate the metabolic reaction. The final incubation volume is typically 200 µL.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

Experiment 2: Cimetidine Sulfoxidation using Recombinant Human FMO3

This protocol describes the use of a specific recombinant enzyme to confirm the role of FMO3.

Materials:

-

Recombinant human FMO3 expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Cimetidine

-

This compound standard

-

Potassium Phosphate Buffer (0.1 M, pH 8.5 - FMOs often have a higher optimal pH)

-

NADPH

-

Acetonitrile (ACN)

-

HPLC system with UV detector

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine 0.1 M potassium phosphate buffer (pH 8.5), recombinant human FMO3 (e.g., 10 pmol), and cimetidine (at various concentrations).

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add NADPH (final concentration 1 mM) to start the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 15 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing and Analysis: Follow steps 6 and 7 from the HLM protocol.

HPLC Analysis of Cimetidine and this compound

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 228 nm

-

Injection Volume: 20 µL

Quantification:

Create a standard curve using known concentrations of this compound. The concentration of the metabolite in the experimental samples can be determined by comparing the peak area to the standard curve.

Visualizations of Workflows

The following diagrams illustrate the experimental workflows described above.

References

- 1. Role of hepatic flavin-containing monooxygenase 3 in drug and chemical metabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of drug metabolism in human liver microsomes by nizatidine, cimetidine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cimetidine interaction with liver microsomes in vitro and in vivo. Involvement of an activated complex with cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Cimetidine and Its Sulfoxide Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the histamine H2-receptor antagonist, cimetidine, and its primary metabolite, cimetidine sulfoxide. The information presented herein is intended to serve as a detailed resource for professionals in the fields of pharmaceutical research, drug development, and clinical pharmacology.

Introduction

Cimetidine, first introduced in the 1970s, revolutionized the treatment of peptic ulcers and other acid-related gastrointestinal disorders.[1] Its mechanism of action involves the blockade of histamine H2 receptors on parietal cells, leading to a reduction in gastric acid secretion. The clinical efficacy and safety of cimetidine are intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). A key aspect of cimetidine's metabolism is its conversion to this compound, the major metabolite found in circulation and excreted in urine.[1] Understanding the pharmacokinetics of both the parent drug and this metabolite is crucial for optimizing therapeutic regimens, predicting drug-drug interactions, and ensuring patient safety.

Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic parameters for cimetidine and this compound in healthy adult subjects with normal renal function.

Table 1: Pharmacokinetic Parameters of Cimetidine

| Parameter | Value | Reference |

| Bioavailability (Oral) | 60-70% | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasting), ~2 hours (with food) | [1] |

| Plasma Protein Binding | 19-20% | |

| Volume of Distribution (Vd) | 1.39 L/kg | [2] |

| Elimination Half-Life (t½) | ~2 hours | |

| Total Body Clearance | 652 ± 223 mL/min | |

| Renal Clearance | 375 mL/min | |

| Primary Route of Elimination | Renal | |

| Fraction Excreted Unchanged in Urine (IV) | 50-80% | |

| Fraction Excreted Unchanged in Urine (Oral) | 37-41% |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Formation | Hepatic oxidation of cimetidine | |

| Fraction of Excreted Cimetidine Dose | ~10-15% | |

| Elimination Half-Life (t½) | Data not consistently reported in healthy subjects | |

| Primary Route of Elimination | Renal |

Metabolism and Drug Interactions

Cimetidine is primarily metabolized in the liver to this compound. This biotransformation is significant not only for the elimination of the drug but also because cimetidine is a well-known inhibitor of the cytochrome P450 (CYP450) enzyme system. This inhibition is the basis for numerous clinically significant drug-drug interactions.

Metabolic Pathway

The metabolic conversion of cimetidine to its sulfoxide metabolite is a key pathway in its elimination.

Cytochrome P450 Inhibition

Cimetidine's inhibitory effect on CYP450 enzymes can lead to decreased metabolism and increased plasma concentrations of co-administered drugs that are substrates for these enzymes. This can enhance their therapeutic effects or increase the risk of toxicity.

Experimental Protocols

The following sections outline typical methodologies for conducting a pharmacokinetic study of cimetidine and its sulfoxide metabolite.

In Vivo Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of orally administered cimetidine and its sulfoxide metabolite in healthy human subjects.

Methodology:

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited after obtaining informed consent. Subjects undergo a physical examination and laboratory tests to ensure normal renal and hepatic function.

-

Drug Administration: Following an overnight fast, subjects are administered a single oral dose of cimetidine (e.g., 400 mg).

-

Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-determined time points, such as pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Separation: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes) and stored at -20°C or lower until analysis.

-

Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored at -20°C or lower.

-

Sample Analysis: Plasma and urine samples are analyzed for cimetidine and this compound concentrations using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters for both cimetidine and its sulfoxide metabolite using non-compartmental or compartmental analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To simultaneously quantify cimetidine and this compound in human plasma and urine.

Typical HPLC System and Conditions:

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 228 nm.

-

Internal Standard: A structurally related compound not expected to be present in the samples (e.g., ranitidine) is used to improve accuracy and precision.

Sample Preparation:

-

Plasma: Protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE) is commonly employed to remove interfering substances.

-

Urine: Simple dilution with the mobile phase may be sufficient, or SPE can be used for cleaner extracts.

Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics of cimetidine and its primary metabolite, this compound. The quantitative data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a comprehensive resource for professionals in drug development and clinical research. A thorough understanding of cimetidine's ADME properties, particularly its metabolism and potential for drug interactions via CYP450 inhibition, is essential for its safe and effective clinical use. The methodologies described herein provide a foundation for conducting robust pharmacokinetic evaluations of cimetidine and other pharmaceutical compounds.

References

The Biological Activity of Cimetidine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine, a histamine H2 receptor antagonist, has been a cornerstone in the management of acid-related gastrointestinal disorders for decades. Its metabolism in the liver primarily yields cimetidine sulfoxide, a metabolite that has generated interest regarding its own biological activity and potential contribution to the overall pharmacological profile of the parent drug. This technical guide provides an in-depth analysis of the biological activity of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Metabolism of Cimetidine

Cimetidine is metabolized in the liver to form several metabolites, with this compound being the most prominent.[1][2] This conversion is an S-oxidation reaction, catalyzed by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases.[3][4]

Below is a diagram illustrating the metabolic pathway of cimetidine to this compound.

Pharmacological Activity

The primary pharmacological actions of cimetidine are its antagonism of the histamine H2 receptor and its inhibition of various cytochrome P450 enzymes. The biological activity of this compound in these two key areas is detailed below.

Histamine H2 Receptor Antagonism

Cimetidine exerts its acid-suppressing effects by competitively inhibiting the binding of histamine to H2 receptors on gastric parietal cells.[5] This action blocks the histamine-induced stimulation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased activation of the proton pump (H+/K+ ATPase).

The binding affinity of cimetidine to the H2 receptor has been quantified with a dissociation constant (Kd) of 42 nM. In functional assays, cimetidine demonstrates competitive antagonism with a pA2 value of 6.1, which corresponds to a KB value of approximately 794 nM.

The signaling pathway of histamine H2 receptor activation and its inhibition by antagonists like cimetidine is depicted below.

Cytochrome P450 Inhibition

Cimetidine is a well-known inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. This inhibition is the basis for numerous drug-drug interactions.

Studies have shown that this compound is a quantitatively less potent inhibitor of CYP-mediated reactions compared to cimetidine. For instance, in the context of acetaminophen oxidation, which is mediated by CYP enzymes, this compound exhibited weaker inhibition than the parent compound. However, specific IC50 or Ki values for the inhibitory activity of this compound against individual CYP isoforms are not extensively reported in the literature.

The table below summarizes the known inhibitory constants (Ki) of cimetidine for various CYP isoforms. Data for this compound is largely unavailable and is noted as such.

| Cytochrome P450 Isoform | Cimetidine Ki (µM) | This compound Ki (µM) | Reference |

| CYP2D6 | 38 ± 5 | Not Available | |

| CYP2C9 | Weak inhibitor | Not Available | |

| CYP2C19 | Potent inhibitor | Not Available | |

| CYP3A4 | - | Not Available | - |

| CYP1A2 | - | Not Available | - |

Experimental Protocols

Determination of Histamine H2 Receptor Binding Affinity (Radioligand Binding Assay)

This protocol describes a general method for determining the binding affinity of a compound for the histamine H2 receptor using a radioligand binding assay.

Materials:

-

Cell membranes expressing the human histamine H2 receptor

-

[3H]-Tiotidine (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (this compound)

-

Unlabeled tiotidine (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add the cell membranes, [3H]-tiotidine, and either the test compound, buffer (for total binding), or excess unlabeled tiotidine (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory potential of a compound on various CYP isoforms using human liver microsomes.

Materials:

-

Human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

CYP isoform-specific substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

Test compound (this compound)

-

Positive control inhibitor for each isoform

-

Acetonitrile or other quenching solvent

-

LC-MS/MS system

Procedure:

-

Prepare serial dilutions of the test compound and positive control inhibitors.

-

Pre-incubate the human liver microsomes, test compound or control, and buffer at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and the specific substrate.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates a typical workflow for an in vitro CYP inhibition assay.

Quantification of Cimetidine and this compound in Serum

A common method for the simultaneous determination of cimetidine and its major metabolite, this compound, in serum is high-performance liquid chromatography (HPLC).

Methodology Overview:

-

Sample Preparation: Solid-phase extraction (SPE) is often employed to extract the compounds from serum. A C18 SPE cartridge can be used, with the compounds eluted using an appropriate solvent.

-

Chromatography: Reversed-phase HPLC with a C18 column is typically used for separation.

-

Mobile Phase: A suitable mobile phase, often a mixture of a buffer and an organic solvent (e.g., phosphate buffer and acetonitrile), is used to achieve separation.

-

Detection: UV detection at a wavelength of approximately 229 nm is commonly used.

-

Quantification: An internal standard is used for accurate quantification. The peak areas of cimetidine, this compound, and the internal standard are measured, and concentrations are determined from a calibration curve.

The following diagram outlines the workflow for quantifying cimetidine and this compound in a serum sample.

Conclusion

This compound is the primary metabolite of cimetidine and exhibits significantly reduced biological activity compared to its parent compound. While it is clear that this compound is a weaker inhibitor of cytochrome P450 enzymes and likely possesses lower affinity for the histamine H2 receptor, a comprehensive quantitative understanding of its pharmacological profile is limited by the lack of specific binding and inhibition data in the published literature. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the biological activity of this compound and its potential clinical relevance. Future studies focusing on determining the specific Ki and Kd values of this metabolite are warranted to fully elucidate its role in the overall effects of cimetidine administration.

References

- 1. Quantitation of cimetidine and this compound in serum by solid-phase extraction and solvent-recycled liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of cimetidine on dextromethorphan O-demethylase activity of human liver microsomes and recombinant CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their sulfoxide derivatives in pure and dosage forms by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuron.mefst.hr [neuron.mefst.hr]

- 5. This compound | CAS#:54237-72-8 | Chemsrc [chemsrc.com]

The Role of Cimetidine Sulfoxide in Drug-Drug Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a histamine H2-receptor antagonist, is a well-documented perpetrator of drug-drug interactions (DDIs), primarily through its potent inhibition of various cytochrome P450 (CYP) enzymes. Its major metabolite, cimetidine sulfoxide, has been a subject of interest regarding its potential contribution to these interactions. This technical guide provides an in-depth analysis of the available scientific literature to elucidate the role of this compound in DDIs. The evidence strongly suggests that, unlike its parent compound, this compound is a very weak inhibitor of CYP enzymes and is therefore unlikely to be a significant contributor to clinically relevant drug-drug interactions. This guide summarizes the metabolic pathway of cimetidine, presents the limited quantitative data on this compound's enzymatic inhibition, details relevant experimental protocols, and provides visual representations of the key pathways.

Introduction

Cimetidine has a long history of clinical use for conditions requiring the reduction of gastric acid secretion[1]. However, its utility has been tempered by its propensity for engaging in numerous drug-drug interactions[1][2]. These interactions stem from its ability to inhibit several key drug-metabolizing enzymes of the cytochrome P450 superfamily, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4[1]. Cimetidine is metabolized in the liver to form this compound as its primary metabolite[2]. Understanding the pharmacological activity of this major metabolite is crucial for a complete assessment of cimetidine's DDI profile.

Metabolism of Cimetidine

Cimetidine is primarily metabolized in the liver, with this compound being the major metabolic product. This biotransformation is an S-oxidation reaction. A smaller fraction of cimetidine is hydroxylated to hydroxymethylcimetidine. A significant portion of an administered cimetidine dose is excreted unchanged in the urine.

Role of Cimetidine in Drug-Drug Interactions

The significant role of the parent drug, cimetidine, in causing DDIs is well-established and serves as a critical baseline for understanding the relative inactivity of its sulfoxide metabolite.

Inhibition of Cytochrome P450 Enzymes

Cimetidine is a potent inhibitor of a wide range of CYP isoforms. This inhibition can lead to decreased metabolism and increased plasma concentrations of co-administered drugs that are substrates for these enzymes, potentially resulting in toxicity.

Interaction with Drug Transporters

Cimetidine has been identified as a substrate and/or inhibitor of several important drug transporters, which can affect the absorption, distribution, and excretion of other drugs.

-

Breast Cancer Resistance Protein (BCRP): Cimetidine is a transported substrate of BCRP.

-

Organic Cation Transporter 2 (OCT2): Cimetidine is an inhibitor of OCT2.

-

Multidrug and Toxin Extrusion Proteins (MATEs): Cimetidine inhibits MATE1 and MATE2-K.

The Role of this compound in Drug-Drug Interactions

In stark contrast to its parent compound, the available evidence indicates that this compound plays a negligible role in mediating drug-drug interactions.

Inhibition of Cytochrome P450 Enzymes

A key study by Grześk et al. (2000) investigating the interaction of various H2-receptor antagonists and their metabolites with cytochrome P450 enzymes found that cimetidine S-oxide exhibited the lowest binding affinity of all compounds tested . The study also noted that the S-oxide metabolite of ranitidine did not interact with the enzyme at all. This strongly suggests that the sulfoxidation of cimetidine significantly reduces its ability to bind to and inhibit CYP enzymes.

Table 1: Comparative in vitro Interaction of Cimetidine and this compound with Cytochrome P450 Enzymes

| Compound | Interaction with Cytochrome P450 | Reference |

| Cimetidine | Potent Inhibitor | |

| Cimetidine S-oxide | Lowest binding affinity of compounds tested |

Interaction with Drug Transporters

There is a significant lack of data regarding the interaction of this compound with drug transporters. The focus of research has been on the parent drug, cimetidine. Given the substantial structural change from cimetidine to its sulfoxide, it cannot be assumed that the metabolite interacts with the same transporters as the parent compound. Without experimental evidence, the role of this compound in transporter-mediated DDIs remains unknown but is presumed to be insignificant.

Table 2: Interaction of Cimetidine and this compound with Major Drug Transporters

| Transporter | Cimetidine Interaction | This compound Interaction | Reference |

| P-glycoprotein (P-gp) | Substrate | Data Not Available | |

| BCRP | Substrate | Data Not Available | |

| OATPs | No significant interaction reported | Data Not Available | |

| OCT2 | Inhibitor | Data Not Available | |

| MATEs | Inhibitor | Data Not Available |

Experimental Protocols

For researchers aiming to investigate the potential for DDI of new chemical entities, the following generalized protocols for CYP inhibition and transporter interaction assays are provided.

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against major CYP isoforms.

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a specific CYP enzyme.

Materials:

-

Human liver microsomes (HLM) or recombinant human CYP enzymes

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

Test compound and positive control inhibitor

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Prepare a stock solution of the test compound and serially dilute to obtain a range of concentrations.

-

In a 96-well plate, pre-incubate the test compound at various concentrations with HLM or recombinant enzymes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

-

Incubate for a predetermined linear time at 37°C.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a suitable nonlinear regression model.

References

Cimetidine Sulfoxide: An In-depth Technical Guide to its Significance as an Impurity in Cimetidine Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a histamine H2-receptor antagonist, is a widely used pharmaceutical agent for the management of gastric acid-related disorders. The presence of impurities in the final drug product is a critical quality attribute that can impact both the efficacy and safety of the medication. Cimetidine sulfoxide, a major metabolite and primary degradation product of cimetidine, represents a key impurity that requires careful monitoring and control during drug development and manufacturing. This technical guide provides a comprehensive overview of this compound, including its formation pathways, analytical detection methodologies, and regulatory considerations. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to effectively manage this impurity in cimetidine formulations.

Introduction

Cimetidine's therapeutic action is rooted in its ability to block the action of histamine at the H2-receptors on parietal cells, thereby reducing gastric acid secretion. However, the inherent chemical structure of cimetidine, particularly the thioether linkage, makes it susceptible to oxidation, leading to the formation of this compound.[1] This conversion can occur both in vivo through metabolic processes and in vitro during the manufacturing process and upon storage of the drug product.[1] While this compound is generally considered to have significantly less pharmacological activity than the parent drug, its presence as an impurity can indicate instability of the formulation and may have implications for the overall quality and shelf-life of the product.

This guide will delve into the technical aspects of this compound as an impurity, providing a detailed examination of its formation, robust analytical methods for its quantification, and a summary of relevant data.

Formation of this compound

The primary pathway for the formation of this compound is the oxidation of the sulfur atom in the thioether side chain of the cimetidine molecule. This oxidation can be triggered by several factors:

-

Atmospheric Oxygen: Exposure to air during manufacturing and storage can lead to slow oxidation.

-

Oxidizing Agents: The presence of residual oxidizing agents from the synthesis process or excipients can accelerate the degradation.

-

Light Exposure (Photodegradation): While cimetidine is relatively stable, prolonged exposure to light can contribute to oxidative degradation.[2]

-

Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.

Forced degradation studies are instrumental in understanding the degradation pathways of cimetidine. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate the formation of degradation products.[3] In oxidative stress conditions, typically using hydrogen peroxide, a significant conversion of cimetidine to this compound is observed.[3]

Figure 1. Formation of this compound from Cimetidine.

Analytical Methodologies for Detection and Quantification

Several analytical techniques can be employed for the detection and quantification of this compound in cimetidine formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and robust methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most widely used method for the simultaneous determination of cimetidine and its impurities, including this compound. A stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

3.1.1. Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a composite representation based on various validated methods described in the literature.

Objective: To develop and validate a stability-indicating reverse-phase high-performance liquid chromatographic method for the simultaneous determination of cimetidine and this compound in pharmaceutical formulations.

Materials and Reagents:

-

Cimetidine Reference Standard (CRS)

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Cimetidine tablets (for sample analysis)

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 85:15 v/v). The exact ratio may need optimization. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

Preparation of Solutions:

-

Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the desired ratio.

-

Standard Stock Solution of Cimetidine: Accurately weigh and dissolve about 25 mg of Cimetidine Reference Standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

-

Standard Stock Solution of this compound: Accurately weigh and dissolve about 25 mg of this compound Reference Standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

-

Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing a known concentration of cimetidine and this compound (e.g., 100 µg/mL of cimetidine and 1 µg/mL of this compound) by diluting with the mobile phase.

-

Sample Preparation:

-

Weigh and finely powder not fewer than 20 cimetidine tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of cimetidine and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL of cimetidine.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject 20 µL of the working standard solution and record the chromatogram. The retention times for cimetidine and this compound should be determined.

-

Inject 20 µL of the sample solution and record the chromatogram.

-

Calculate the amount of this compound in the sample by comparing the peak area of this compound in the sample chromatogram with the peak area of this compound in the standard chromatogram.

Figure 2. HPLC Workflow for this compound Analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of cimetidine and its sulfoxide derivative.

3.2.1. Detailed Experimental Protocol: HPTLC Method

This protocol is based on a published method for the determination of cimetidine and its sulfoxide derivative.

Objective: To quantify cimetidine and this compound in pharmaceutical dosage forms by HPTLC.

Materials and Reagents:

-

Cimetidine Reference Standard

-

This compound Reference Standard

-

Ethyl acetate (AR grade)

-

Isopropanol (AR grade)

-

Ammonia solution (20%)

-

Methanol (AR grade)

-

Pre-coated silica gel 60 F254 HPTLC plates

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates (10 x 20 cm) |

| Mobile Phase | Ethyl acetate : Isopropanol : 20% Ammonia (9:5:4, v/v/v) |

| Application Volume | 10 µL |

| Development | In a twin-trough chamber saturated with the mobile phase for 20 minutes |

| Drying | Air-dried |

| Detection | Densitometric scanning at 218 nm |

Preparation of Solutions:

-

Standard Stock Solution: Prepare stock solutions of cimetidine and this compound (e.g., 1 mg/mL) in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to obtain concentrations in the range of 5-50 µ g/spot for cimetidine.

-

Sample Preparation: Prepare the sample solution as described in the HPLC sample preparation section, with the final dilution made in methanol to achieve a concentration within the calibration range.

Procedure:

-

Apply 10 µL of the standard and sample solutions as bands on the HPTLC plate using an automated applicator.

-

Develop the plate in a pre-saturated twin-trough chamber with the mobile phase until the solvent front has migrated a sufficient distance.

-

Remove the plate from the chamber and dry it in a current of warm air.

-

Scan the dried plate in a densitometer at 218 nm.

-

Record the peak areas and prepare a calibration curve by plotting peak area versus concentration for the standard solutions.

-

Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation

The following tables summarize key quantitative data related to the analysis of cimetidine and this compound.

Table 1: Chromatographic Parameters for HPLC and HPTLC Methods

| Parameter | HPLC Method | HPTLC Method |

| Retention Time (Rt) / Retention Factor (Rf) | Cimetidine: ~6.2 minthis compound: ~4.5 min | Cimetidine: Rf ~0.85this compound: Rf ~0.59 |

| Linearity Range | Cimetidine: up to 10 mg/Lthis compound: up to 7.5 mg/L | Cimetidine: 5-50 µ g/spot |

| Limit of Detection (LOD) | This compound: 0.05 mg/L | Not explicitly reported, but method is sensitive for quantification. |

| Limit of Quantification (LOQ) | Not explicitly reported, but method is validated for quantification. | Not explicitly reported, but method is validated for quantification. |

| Recovery | Cimetidine: 94-103%this compound: 93-104% | Cimetidine: 100.39 ± 1.33% |

Table 2: Results of Assay of Cimetidine in the Presence of this compound by HPTLC

| Sample | Amount of this compound Added (%) | Recovery of Intact Cimetidine (%) |

| 1 | 10 | 100.15 |

| 2 | 20 | 100.02 |

| 3 | 30 | 99.96 |

| 4 | 40 | 99.90 |

| 5 | 50 | 99.88 |

| 6 | 60 | 99.30 |

| 7 | 70 | 99.50 |

| 8 | 80 | 99.80 |

| 9 | 90 | 98.80 |

| Data adapted from a study on the determination of cimetidine in the presence of its sulfoxide derivative. |

Regulatory Considerations and Specifications

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set limits for impurities in drug substances and products. While this compound may not always be listed as a named impurity, it falls under the category of unspecified impurities.

-

USP: The USP monograph for Cimetidine specifies that for related compounds, no single impurity should be more than 0.2% and the total impurities should not be more than 1.0%.

-

European Pharmacopoeia: The EP also has limits for impurities in cimetidine, with specific acceptance criteria for known and unknown impurities. Cimetidine impurity E in the EP is this compound.

It is crucial for manufacturers to adhere to these pharmacopoeial limits and to have validated stability-indicating methods in place to monitor the levels of this compound throughout the shelf-life of the product.

Conclusion

This compound is a critical impurity in cimetidine formulations that arises from the oxidation of the parent drug. Its control is essential for ensuring the quality, stability, and efficacy of the final drug product. This technical guide has provided a comprehensive overview of the formation of this compound, detailed experimental protocols for its analysis using HPLC and HPTLC, and a summary of relevant quantitative data and regulatory specifications. By implementing robust analytical methods and understanding the degradation pathways, researchers, scientists, and drug development professionals can effectively manage this impurity and ensure the delivery of high-quality cimetidine formulations to patients.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Simultaneous Determination of Cimetidine and Cimetidine Sulfoxide

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of the H2-receptor antagonist cimetidine and its primary metabolite, cimetidine sulfoxide. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, stability testing, and quality control of cimetidine formulations. The protocol employs a C18 stationary phase with a simple isocratic mobile phase, ensuring reproducible and efficient analysis.

Introduction

Cimetidine is a widely used medication for the treatment of peptic ulcers and other conditions related to excessive stomach acid. During its metabolism and under certain storage conditions, cimetidine can be oxidized to form this compound.[1] Therefore, a validated analytical method capable of distinguishing and quantifying both the parent drug and this key metabolite is essential for assessing the stability of pharmaceutical preparations and for conducting pharmacokinetic analyses. This document provides a detailed protocol for such a method, adapted from established procedures, offering high sensitivity and resolution.[2][3][4]

Experimental

Materials and Reagents

-

Cimetidine Reference Standard (Sigma-Aldrich or equivalent)

-

This compound Reference Standard (MedchemExpress or equivalent)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)

-

Ornidazole (Internal Standard, optional)

-

Water (HPLC Grade or Milli-Q)

-

0.45 µm Membrane Filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic or Gradient Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Analytical Balance

-

pH Meter

-

Sonicator

-

Solid-Phase Extraction (SPE) Manifold and C18 Cartridges (for biological samples)

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These conditions are a baseline and may require minor adjustments based on the specific column and system used.

| Parameter | Condition |

| HPLC Column | C18, 5 µm, 4.6 x 250 mm (e.g., Inertsil ODS-3, Lichrospher 60 RP-select B) |

| Mobile Phase | Methanol: 5 mM KH2PO4 (pH adjusted to 2.8 with phosphoric acid) (10:90, v/v) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection Wavelength | 229 nm[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 35°C |

| Run Time | Approximately 15 minutes |

Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of cimetidine and this compound reference standards in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to achieve concentrations spanning the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).

Sample Preparation (from Serum/Plasma)

For biological matrices, a sample clean-up step is necessary to remove interfering endogenous substances.

-

Sample Collection: Collect 0.5 mL of serum or plasma.

-

Internal Standard: If used, add the internal standard (e.g., ornidazole) to the sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the serum/plasma sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute cimetidine and this compound with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution containing both cimetidine and this compound (e.g., 5 µg/mL each) at least five times. The system is deemed ready for analysis if the following criteria are met:

| Parameter | Acceptance Criteria |

| Resolution (Rs) | > 2.0 between cimetidine and this compound peaks |

| Tailing Factor (T) | ≤ 2.0 for both peaks |

| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% |

Results and Data Presentation

The described method effectively separates cimetidine from its sulfoxide metabolite. The following table summarizes the performance characteristics of a similar validated method.

| Parameter | Cimetidine | This compound |

| Linearity Range | up to 10 mg/L | up to 7.5 mg/L |

| Minimum Detection Limit (MDL) | 0.1 mg/L | 0.05 mg/L |

| Absolute Recovery (from Serum) | 94% - 103% | 93% - 104% |

| Between-Run Precision (CV%) | < 5% | < 5% |

Note: The retention times for cimetidine and its internal standard in a similar method were reported as 6.2 min and 2.8 min, respectively. The retention time for this compound is expected to be earlier than that of cimetidine due to its increased polarity.

Method Workflow and Diagrams

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for the HPLC analysis of cimetidine and this compound.

Conclusion

The HPLC method outlined in this application note is a reliable and efficient tool for the simultaneous determination of cimetidine and its sulfoxide metabolite. The protocol is characterized by its high sensitivity, precision, and accuracy, making it suitable for a wide range of applications in pharmaceutical analysis, from quality control to clinical research. The use of a standard C18 column and a straightforward mobile phase ensures that the method can be readily implemented in most analytical laboratories.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantitation of cimetidine and this compound in serum by solid-phase extraction and solvent-recycled liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of cimetidine and metabolites in plasma by reversed-phase high-performance liquid chromatographic radial compression technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis and Purification of Cimetidine Sulfoxide Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine sulfoxide is the primary metabolite of cimetidine, a widely used histamine H2-receptor antagonist.[1][2] High-purity this compound is an essential analytical standard for pharmacokinetic studies, drug metabolism assays, and as a reference in the quality control of cimetidine drug products. This document provides a detailed protocol for the synthesis of this compound via the oxidation of cimetidine, followed by a robust purification strategy to yield a high-purity standard. The methodologies are designed to be reproducible and are supported by clear data presentation and process-flow diagrams.

Synthesis of this compound

The synthesis of this compound is achieved through the controlled oxidation of the thioether group in the cimetidine side chain.[1] A common and effective method involves the use of hydrogen peroxide in an acidic medium, which provides a clean and efficient conversion.

Experimental Protocol: Oxidation of Cimetidine

This protocol outlines the laboratory-scale synthesis of this compound from cimetidine.

Materials and Reagents:

-

Cimetidine (≥99% purity)

-

Hydrogen Peroxide (30% w/w aqueous solution)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve cimetidine in glacial acetic acid at a concentration of approximately 50 mg/mL. Stir at room temperature until fully dissolved.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Oxidation: While maintaining the temperature below 10°C, add 1.1 equivalents of 30% hydrogen peroxide dropwise to the stirred solution over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralization: Carefully neutralize the reaction mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Quantitative Data for Synthesis:

| Parameter | Value |

| Cimetidine Input | 1.00 g (3.96 mmol) |

| Glacial Acetic Acid | 20 mL |

| 30% Hydrogen Peroxide | 0.45 mL (4.36 mmol) |

| Typical Crude Yield | ~90-95% |

Purification of this compound Standard

To achieve the high purity required for an analytical standard, the crude product is purified using column chromatography followed by recrystallization.

Experimental Protocol: Purification

This protocol describes the purification of the synthesized crude this compound.

Materials and Reagents:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethanol

Equipment:

-

Glass chromatography column

-

Fraction collector (optional)

-

TLC plates and developing chamber

-

Rotary evaporator

-

Recrystallization dish

Procedure:

Part A: Column Chromatography

-

Column Packing: Prepare a silica gel slurry in dichloromethane and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a gradient mobile phase, starting with 98:2 (v/v) Dichloromethane:Methanol and gradually increasing the polarity by increasing the methanol content.

-

Fraction Collection: Collect fractions and monitor them by TLC.[3][4] Combine the fractions containing the pure this compound.

-

Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure.

Part B: Recrystallization

-

Dissolution: Dissolve the solid obtained from chromatography in a minimum amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum to a constant weight.

Quantitative Data for Purification:

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase Gradient | 2% to 10% Methanol in Dichloromethane |

| Recrystallization Solvent | Ethanol |

| Typical Final Yield | ~75-85% (from crude) |

| Purity (by HPLC) | >99.5% |

Analytical Verification

The purity of the final this compound standard should be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical substances.

Diagrams and Workflows

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of crude this compound.

Purification Workflow

Caption: Workflow for the purification of this compound to an analytical standard.

Logical Process Relationship

Caption: Logical flow from starting material to the final purified standard.

References

- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cimetidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their sulfoxide derivatives in pure and dosage forms by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cimetidine Sulfoxide as a Probe for Flavin-Containing Monooxygenase (FMO) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavin-containing monooxygenases (FMOs) are a family of NADPH-dependent enzymes that catalyze the oxygenation of various xenobiotics, including many pharmaceuticals. As key players in drug metabolism, understanding the contribution of FMOs to a drug candidate's metabolic profile is crucial for drug development. Cimetidine, a well-known H2-receptor antagonist, is metabolized to cimetidine sulfoxide primarily by FMOs, making this reaction a valuable tool for probing FMO activity in vitro. This document provides detailed application notes and protocols for utilizing this compound formation to characterize FMO activity.

Principle of the Assay

The assay quantifies the activity of FMO enzymes by measuring the rate of formation of this compound from its parent drug, cimetidine. This conversion is dependent on the presence of FMOs, NADPH, and molecular oxygen. By incubating cimetidine with a source of FMOs (such as human liver microsomes or recombinant FMO isoforms) and measuring the production of the sulfoxide metabolite over time, a direct assessment of FMO catalytic activity can be obtained.

Data Presentation

The following table summarizes the kinetic parameters for cimetidine S-oxidation by various human FMO isoforms.

| FMO Isoform | Apparent Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Notes |

| FMO1 | 4.31 mM (for (+)-cimetidine sulfoxide formation)[1] | Data not available | FMO1 produces more (-)-cimetidine sulfoxide enantiomer[1]. |

| 4.56 mM (for (-)-cimetidine sulfoxide formation)[1] | |||

| FMO3 | Data not available | Data not available | Considered the principal enzyme responsible for cimetidine S-oxygenation in adult human liver[2]. FMO3 generates mainly the (+)-cimetidine sulfoxide enantiomer[1]. |

| FMO5 | Not applicable | No activity observed | FMO5 does not appear to metabolize cimetidine to its sulfoxide. |

Experimental Protocols

Protocol 1: Determination of Cimetidine S-Oxidase Activity in Human Liver Microsomes

This protocol describes a general procedure for measuring the formation of this compound in pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Cimetidine

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (e.g., a structurally similar compound not present in the incubation) for LC-MS/MS analysis

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of cimetidine in a suitable solvent (e.g., water or DMSO).

-

Prepare a working solution of NADPH or a complete NADPH regenerating system in potassium phosphate buffer.

-

Prepare the internal standard solution in the quenching solvent (e.g., acetonitrile).

-

-

Incubation Setup:

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing:

-

Potassium phosphate buffer (to final volume)

-

Human liver microsomes (final concentration typically 0.1-1.0 mg/mL)

-

Cimetidine (at various concentrations to determine kinetics, e.g., 0.1-10 mM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the pre-warmed NADPH solution.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Analysis:

-